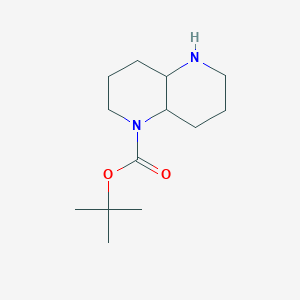
1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE
説明
1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE: is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE typically involves
生物活性
1-BOC-Decahydro-1,5-naphthyridine is a derivative of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives are noted for their potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The BOC (tert-butyloxycarbonyl) protecting group is commonly used to enhance the stability and solubility of the compound during synthesis. Various synthetic strategies have been explored to optimize yield and purity, including:
- Cyclization reactions : Key to forming the naphthyridine structure.
- Substitution reactions : To introduce functional groups that enhance biological activity.
Biological Activities
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail its significant activities:
Anticancer Activity
Numerous studies have reported the anticancer properties of naphthyridine derivatives. For instance, derivatives have shown potent inhibitory effects on topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. In vitro studies demonstrated that certain derivatives exhibited antiproliferative activity against human colon cancer cells (COLO 205) with IC50 values indicating strong efficacy .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| This compound | Topoisomerase I | 45 | COLO 205 |
| Other Derivative | Topoisomerase I | 30 | HeLa |
Antimicrobial Activity
Research indicates that naphthyridines possess antimicrobial properties against various pathogens. For example, compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase .
Antiparasitic Activity
Naphthyridine derivatives have also been evaluated for their antiparasitic activities. Notably, some compounds demonstrated significant activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Cancer Treatment : A study reported that a derivative showed comparable efficacy to established chemotherapeutics like amsacrine in mouse models while exhibiting reduced toxicity .
- Infection Control : Another investigation highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications in the chemical structure can significantly influence potency and selectivity. For example:
- Alkyl substitutions tend to enhance solubility and cellular uptake.
- Functional group variations can alter binding affinity to target enzymes or receptors.
特性
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655685 | |
| Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-58-7 | |
| Record name | tert-Butyl octahydro-1,5-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















